molecular formula C17H14N4O3 B2855760 4-Methyl-3-nitro-5-[(2-oxo-1-phenylazetidin-3-yl)amino]benzonitrile CAS No. 1796920-96-1

4-Methyl-3-nitro-5-[(2-oxo-1-phenylazetidin-3-yl)amino]benzonitrile

Katalognummer B2855760
CAS-Nummer: 1796920-96-1
Molekulargewicht: 322.324
InChI-Schlüssel: WWZUALHVEFFJTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-3-nitro-5-[(2-oxo-1-phenylazetidin-3-yl)amino]benzonitrile is a chemical compound that is widely used in scientific research. It is a member of the benzonitrile family and is often referred to as MNPA. This compound has a wide range of applications, including in the field of pharmacology, biochemistry, and medicinal chemistry.

Wirkmechanismus

The mechanism of action of MNPA involves the inhibition of FAAH. FAAH is a serine hydrolase that is responsible for the degradation of endocannabinoids. MNPA binds to the active site of FAAH and irreversibly inhibits its activity. This leads to an increase in endocannabinoid levels, which can activate cannabinoid receptors and produce the desired effects.
Biochemical and Physiological Effects:
MNPA has been shown to produce a wide range of biochemical and physiological effects. In animal studies, MNPA has been shown to produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. It has also been shown to improve cognitive function and memory. These effects are thought to be mediated by the increase in endocannabinoid levels produced by FAAH inhibition.

Vorteile Und Einschränkungen Für Laborexperimente

MNPA has several advantages as a pharmacological tool. It is a potent and selective inhibitor of FAAH, which makes it a useful tool for studying the role of endocannabinoids in various physiological processes. It has also been shown to be effective in animal models of pain, inflammation, and anxiety. However, MNPA has some limitations as well. It is a relatively new compound, and its long-term effects are not well understood. Additionally, it is not yet clear whether FAAH inhibition is a viable therapeutic strategy for the treatment of various diseases.

Zukünftige Richtungen

There are several future directions for research on MNPA. One area of research is the development of more potent and selective FAAH inhibitors. Another area of research is the investigation of the long-term effects of FAAH inhibition. It is also important to investigate the potential therapeutic applications of FAAH inhibition in various diseases, including pain, inflammation, and anxiety. Additionally, it is important to investigate the potential side effects of FAAH inhibition and to develop strategies to mitigate these effects.

Synthesemethoden

The synthesis of MNPA involves the reaction of 4-methyl-3-nitrobenzonitrile with 2-oxo-1-phenylazetidin-3-ylamine. The reaction is catalyzed by a base such as potassium carbonate, and the product is obtained after purification by column chromatography. The yield of MNPA is generally high, and the purity is usually greater than 95%.

Wissenschaftliche Forschungsanwendungen

MNPA has been extensively used in scientific research as a pharmacological tool. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids. Endocannabinoids are lipid signaling molecules that play a crucial role in the regulation of various physiological processes, including pain, inflammation, and appetite. Inhibition of FAAH by MNPA leads to an increase in endocannabinoid levels, which can produce analgesic, anti-inflammatory, and anxiolytic effects.

Eigenschaften

IUPAC Name

4-methyl-3-nitro-5-[(2-oxo-1-phenylazetidin-3-yl)amino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3/c1-11-14(7-12(9-18)8-16(11)21(23)24)19-15-10-20(17(15)22)13-5-3-2-4-6-13/h2-8,15,19H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZUALHVEFFJTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])C#N)NC2CN(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-nitro-5-[(2-oxo-1-phenylazetidin-3-yl)amino]benzonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.